molecular formula C12H12N2O3 B3074544 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1020724-35-9

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3074544
CAS No.: 1020724-35-9
M. Wt: 232.23 g/mol
InChI Key: AONXPDKLYJASOS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure features:

  • Position 1: 4-Methoxyphenyl group (providing electron-donating properties via the methoxy substituent).
  • Position 5: Methyl group (contributing to steric and hydrophobic effects).

This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, including cannabinoid receptor modulators and enzyme inhibitors .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONXPDKLYJASOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020724-35-9
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction is usually carried out in boiling ethanol with concentrated hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit anti-inflammatory properties, making this compound a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Properties : Research has shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms involve the modulation of cell signaling pathways related to cancer progression .
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Agricultural Applications

The compound is also explored for its role in agriculture:

  • Pesticide Development : Pyrazole derivatives are known for their effectiveness as pesticides. The structural characteristics of this compound may enhance the efficacy and selectivity of new agrochemicals .

Material Science

In material science, the compound's unique properties can be harnessed:

  • Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific functional properties, potentially leading to advancements in materials used for coatings and composites .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant reduction in inflammatory markers in treated animal models compared to controls.

Case Study 2: Anticancer Properties

Another research article focused on the anticancer properties of this compound. It was found to inhibit cell proliferation in several cancer cell lines, with IC50 values indicating potent activity. The study highlighted the importance of further exploring this compound's mechanism of action to develop effective cancer therapies.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Table 1: Substituent Positions and Functional Group Comparisons
Compound Name Substituents (Positions) Key Functional Groups Molecular Formula CAS Number Reference
Target Compound 1: 4-Methoxyphenyl; 3: COOH; 5: CH3 Carboxylic acid, Methoxy C12H12N2O3 218631-44-8
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: 2-Methoxyphenyl; 3: COOH; 5: CH3 Carboxylic acid, Methoxy (ortho) C12H12N2O3 1225539-41-2
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-Dichlorophenyl; 3: COOH; 5: CH3, Cl Carboxylic acid, Chloro C17H11Cl3N2O2 -
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-Chlorophenyl; 3: COOH; 4: CH2CH2OH Carboxylic acid, Chloro, Hydroxyethyl C13H13ClN2O4 1210492-11-7
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: Difluoromethyl; 3: COOH; 5: CH3 Carboxylic acid, Difluoromethyl C6H6F2N2O2 1004643-64-4
Key Observations :
  • Methoxy vs.
  • Ortho-Methoxy Variant : The 2-methoxyphenyl analog (CAS 1225539-41-2) exhibits steric hindrance due to the ortho-substituent, which may alter binding affinity in receptor interactions .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Data
Compound Name pKa (Predicted) LogP (Estimated) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 3.90–4.10 1.85 ~10 (in DMSO) 180–185
1-(4-Aminophenyl)-5-(benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid 3.90 2.30 <5 (in water) >250 (decomposes)
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 2.80 0.95 ~20 (in methanol) Not reported
Key Observations :
  • Acidity : The target compound’s carboxylic acid group (pKa ~3.9–4.1) is less acidic than difluoromethyl analogs (pKa ~2.8), likely due to electron-donating effects of the methoxy group .
  • Lipophilicity : Chloro-substituted analogs (e.g., ) exhibit higher LogP values (>2.5), suggesting greater membrane permeability but lower aqueous solubility.

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and various applications in drug discovery, particularly in the context of anticancer and antimicrobial activities.

  • Chemical Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
  • PubChem CID : 22831891

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

In a study involving a series of pyrazole compounds, those with similar structures exhibited significant growth inhibition in MDA-MB-231 and HepG2 cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

The mechanism by which these compounds exert their anticancer effects includes:

  • Microtubule Destabilization : Certain derivatives were found to inhibit microtubule assembly, leading to apoptosis in cancer cells.
  • Caspase Activation : Apoptosis studies indicated that compounds could enhance caspase-3 activity, confirming their role in inducing programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Pyrazole derivatives have been reported to possess activity against various bacterial strains, contributing to their potential as therapeutic agents against infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of the methoxy group on the phenyl ring enhances lipophilicity and biological activity.
  • Variations in the pyrazole ring can significantly influence the potency against specific cancer types and microbial pathogens .

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives:

  • Study on Anticancer Efficacy :
    • A series of synthesized pyrazole compounds were tested for their cytotoxic effects on MDA-MB-231 cells.
    • Results showed that modifications to the substituents on the pyrazole ring increased potency against breast cancer cells.
  • Antimicrobial Evaluation :
    • Compounds were screened against common bacterial strains.
    • Results indicated effective inhibition of growth, suggesting potential applications in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

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